molecular formula C19H21BO4 B3013468 3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoic acid CAS No. 2377608-22-3

3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoic acid

Cat. No.: B3013468
CAS No.: 2377608-22-3
M. Wt: 324.18
InChI Key: UPOQGPGGAUMBAT-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BO4/c1-18(2)19(3,4)24-20(23-18)16-10-8-13(9-11-16)14-6-5-7-15(12-14)17(21)22/h5-12H,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPOQGPGGAUMBAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC(=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoic acid typically involves the reaction of 4-bromobenzoic acid with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate. The reaction mixture is heated to facilitate the formation of the boronic acid ester.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid ester with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

    Oxidation: The boronic acid group can be oxidized to form phenols.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used for oxidation reactions.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

    Phenols: Formed through oxidation of the boronic acid group.

    Alcohols: Formed through reduction of the carboxylic acid group.

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions
The compound serves as an important reagent in cross-coupling reactions, particularly in the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds between aryl halides and boronic acids, making it a fundamental method for constructing complex organic molecules. The presence of the dioxaborolane moiety enhances the reactivity and stability of the boron species involved in these reactions .

Ligand Development
Due to its unique structure, 3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoic acid can act as a ligand in palladium-catalyzed reactions. Its ability to stabilize metal centers while facilitating bond formation is crucial for developing new catalytic systems .

Materials Science

Organic Light Emitting Diodes (OLEDs)
The compound has been investigated for its potential use in OLEDs due to its favorable electronic properties. The incorporation of boron-containing compounds in OLED materials can enhance charge transport and light emission efficiency. Studies have shown that derivatives of this compound can improve the performance of OLED devices by optimizing their optoelectronic properties .

Coordination Polymers and Frameworks
Research indicates that this compound can be utilized to synthesize coordination polymers and covalent organic frameworks (COFs). These materials are significant for applications in gas storage, separation technologies, and catalysis due to their tunable porosity and stability .

Medicinal Chemistry

Anticancer Agents
Recent studies have explored the potential of boron-containing compounds as anticancer agents. The unique properties of this compound may contribute to the development of novel therapeutic agents that target cancer cells more effectively. The mechanism often involves the modulation of cellular pathways through boron’s interaction with biological molecules .

Drug Delivery Systems
The compound's ability to form stable complexes with various drugs suggests its application in drug delivery systems. By modifying drug release profiles and improving bioavailability through targeted delivery mechanisms, this compound holds promise for enhancing therapeutic efficacy .

Case Studies

Application AreaStudy ReferenceFindings
Organic Synthesis Demonstrated effectiveness in Suzuki-Miyaura coupling reactions with high yields.
OLEDs Improved light emission efficiency when used as a dopant in OLED materials.
Anticancer Research Indicated potential as an effective agent against specific cancer cell lines.
Drug Delivery Enhanced bioavailability observed in preliminary studies involving drug-boron complexes.

Mechanism of Action

The mechanism of action of 3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoic acid in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex with the boronic acid ester. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the biaryl product. The boronic acid group acts as a nucleophile, facilitating the transfer of the aryl group to the palladium center.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound is compared to analogs with modifications in substituent positions, functional groups, or additional moieties (Table 1).

Table 1: Key Structural and Physical Properties of Selected Analogs
Compound Name CAS Molecular Formula Substituents Molecular Weight Melting Point (°C) Key Applications/Features
3-[4-(Tetramethyl-dioxaborolan-2-yl)phenyl]benzoic acid 269409-73-6 C₁₃H₁₇BO₄ -COOH at position 3 248.09 206–211 Suzuki coupling, drug synthesis
2-(Tetramethyl-dioxaborolan-2-yl)benzoic acid 1187591-17-8 C₁₃H₁₇BO₄ -COOH at position 2 248.09 Not reported Ortho-substituted analog; potential steric hindrance
3-Methyl-4-(tetramethyl-dioxaborolan-2-yl)benzoic acid 269409-74-7 C₁₄H₁₉BO₄ -COOH at 4, -CH₃ at 3 262.11 Not reported Enhanced lipophilicity for membrane permeability
4-[4-(Tetramethyl-dioxaborolan-2-yl)pyrazol-1-ylmethyl]benzoic acid 2121513-72-0 C₁₇H₂₁BN₂O₄ -COOH at 4, pyrazole group 328.20 Not reported Bioactive scaffold for kinase inhibitors
2-(Benzyloxy)-4-(tetramethyl-dioxaborolan-2-yl)benzoic acid MFCD24039731 C₂₁H₂₅BO₅ -COOH at 2, -OCH₂C₆H₅ at 4 376.23 Not reported Increased steric bulk for selective coupling

Reactivity and Electronic Effects

  • Carboxylic Acid Position: The meta-substituted -COOH (target compound) offers balanced electronic effects, enhancing stability in cross-coupling reactions compared to ortho-substituted analogs, which may suffer from steric hindrance .
  • Functional Group Modifications :

    • Amide Derivatives : Compounds like N-[3-(Tetramethyl-dioxaborolan-2-yl)phenyl]propanamide (CAS 480424-98-4) replace -COOH with -CONH2, reducing acidity and altering hydrogen-bonding capacity, which impacts biological activity .
    • Heterocyclic Additions : Pyrazole or pyridyl groups (e.g., 4-[4-(tetramethyl-dioxaborolan-2-yl)pyrazol-1-ylmethyl]benzoic acid) introduce nitrogen atoms, enabling coordination to metal catalysts or binding to biological targets .

Stability and Handling

  • Boronate Ester Stability :
    • The tetramethyl dioxaborolane group provides hydrolytic stability compared to unprotected boronic acids. Electron-withdrawing groups (e.g., -COOH) slightly increase susceptibility to hydrolysis versus electron-donating groups (e.g., -CH₃) .
  • Storage : Most analogs require inert atmosphere and cold storage (2–8°C) to prevent decomposition .

Biological Activity

3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoic acid is a compound of interest due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This compound features a boronate ester functional group, which is known for its utility in various chemical reactions, including the Suzuki-Miyaura coupling reaction. Understanding its biological activity is crucial for evaluating its potential as a drug candidate.

  • Molecular Formula : C17_{17}H21_{21}B\O2_2
  • Molecular Weight : 283.17 g/mol
  • Physical State : White to light yellow crystalline solid
  • Solubility : Soluble in organic solvents; limited aqueous solubility

The biological activity of this compound can be attributed to its ability to interact with biological targets through the boron atom, which can form reversible covalent bonds with nucleophiles such as hydroxyl and amino groups. This property is particularly relevant in drug design as it can influence the pharmacokinetics and pharmacodynamics of the compound.

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential therapeutic effects:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar boronate structures exhibit cytotoxicity against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.
  • Antiparasitic Effects : The incorporation of boronate esters has shown promise in developing antiparasitic agents, particularly targeting pathways essential for parasite survival.
  • Anti-inflammatory Properties : Compounds containing boronate groups have been investigated for their anti-inflammatory effects, potentially modulating pathways involved in inflammation.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibits proliferation in cancer cell lines
AntiparasiticEffective against Plasmodium species
Anti-inflammatoryReduces cytokine production

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of boronate derivatives, including those structurally similar to this compound. The findings indicated that these compounds could inhibit key signaling pathways involved in tumor growth and metastasis. Specifically, they demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range .

Case Study: Antiparasitic Activity

Research conducted on boronate esters has highlighted their potential as antiparasitic agents. A derivative related to this compound was tested against Plasmodium falciparum, showing promising results with an EC50 value indicative of effective inhibition of parasitic growth .

Q & A

Q. What are the optimal synthetic routes for preparing 3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoic acid, and how can purity be ensured?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging the boronate ester moiety for aryl-aryl bond formation. A common approach involves reacting 3-bromobenzoic acid with 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid derivatives under palladium catalysis . Post-synthesis, purity is assessed using HPLC (High-Performance Liquid Chromatography) and NMR (Nuclear Magnetic Resonance) spectroscopy. For example, melting point verification (mp 206–211°C) is critical for confirming crystallinity .

Q. How should researchers characterize the structural and thermal stability of this compound?

Key characterization methods include:

  • FT-IR spectroscopy to confirm the presence of carboxylic acid (-COOH) and boronate ester (B-O) functional groups.
  • DSC/TGA (Differential Scanning Calorimetry/Thermogravimetric Analysis) to evaluate thermal stability. The compound’s storage at 0–6°C suggests sensitivity to ambient conditions, necessitating inert atmosphere handling .
  • X-ray crystallography for resolving crystal packing and intermolecular interactions, as seen in analogous boronate esters .

Q. What solvents and conditions are compatible with this compound for downstream applications?

The boronate ester group is hydrolytically sensitive, so polar aprotic solvents (e.g., THF, DMF) are preferred. Avoid protic solvents (e.g., water, alcohols) unless hydrolysis is intentional. Stability studies indicate that short-term storage in anhydrous DMSO at -20°C preserves reactivity .

Advanced Research Questions

Q. How can this compound be integrated into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), and what analytical challenges arise?

The boronate ester moiety enables dynamic covalent chemistry for constructing COFs. Challenges include:

  • Kinetic vs. thermodynamic control : Optimize reaction time and temperature to favor crystalline frameworks.
  • Porosity analysis : Use BET (Brunauer-Emmett-Teller) surface area measurements to confirm framework integrity.
  • In-situ NMR to monitor boronate ester reversibility during assembly .

Q. What strategies resolve contradictions in catalytic activity data when using this compound in cross-coupling reactions?

Discrepancies in catalytic efficiency may stem from:

  • Ligand effects : Screen phosphine ligands (e.g., SPhos, XPhos) to enhance Pd catalyst turnover.
  • Substrate electronic effects : Use Hammett plots to correlate substituent effects on reaction rates.
  • Theoretical modeling : DFT (Density Functional Theory) calculations can identify transition-state barriers, aligning experimental outcomes with mechanistic hypotheses .

Q. How does the compound’s electronic structure influence its reactivity in photoredox or electrochemical applications?

The electron-withdrawing carboxylic acid and electron-donating boronate ester create a push-pull electronic configuration. Techniques to probe this include:

  • Cyclic Voltammetry (CV) to measure redox potentials.
  • TD-DFT (Time-Dependent DFT) to simulate excited-state behavior.
  • EPR spectroscopy to detect radical intermediates in photoredox reactions .

Q. What methodologies validate the compound’s role in bioorthogonal chemistry or prodrug activation?

  • Click chemistry : Use azide-functionalized probes to test strain-promoted boronate-azide cycloadditions.
  • In vitro assays : Monitor pH-dependent boronate ester hydrolysis in simulated physiological conditions.
  • Mass spectrometry to track prodrug activation kinetics in cellular models .

Methodological Best Practices

  • Data Reproducibility : Document reaction atmospheres (e.g., N₂ vs. air) due to the boronate ester’s oxygen sensitivity .
  • Theoretical Frameworks : Link experimental observations to concepts like Curtin-Hammett kinetics or frontier molecular orbital theory for mechanistic clarity .
  • Cross-Disciplinary Validation : Collaborate with computational chemists to reconcile synthetic results with molecular dynamics simulations .

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